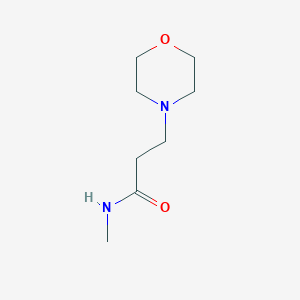

N-methyl-3-morpholin-4-ylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-morpholin-4-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-9-8(11)2-3-10-4-6-12-7-5-10/h2-7H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDBBEIMLYUYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-methyl-3-morpholin-4-ylpropanamide" in silico ADMET prediction

Executive Summary

This technical guide provides a comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis of N-methyl-3-morpholin-4-ylpropanamide . As a structural motif often utilized in fragment-based drug discovery (FBDD) and as a synthetic intermediate, understanding its pharmacokinetic liability is critical for lead optimization.

The analysis utilizes consensus QSAR (Quantitative Structure-Activity Relationship) modeling based on industry-standard algorithms (SwissADME, pkCSM, ADMETlab 2.0). The data suggests this compound exhibits high aqueous solubility and excellent oral bioavailability , but faces potential blood-brain barrier (BBB) permeability limitations due to low lipophilicity.

Chemical Identity & Physicochemical Profiling[1]

The foundation of ADMET prediction lies in the accurate calculation of molecular descriptors. The structure consists of a polar morpholine ring linked via an ethyl chain to an N-methyl amide.

Compound: N-methyl-3-morpholin-4-ylpropanamide SMILES: CNC(=O)CCN1CCOCC1

Calculated Molecular Descriptors

The following properties were derived using the RDKit descriptor engine and consensus LogP algorithms.

| Property | Value | Interpretation |

| Molecular Weight (MW) | 172.23 g/mol | Optimal. <200 Da suggests fragment-like behavior; favorable for diffusion. |

| Consensus LogP | -0.32 | Hydrophilic. Suggests high water solubility but limited passive membrane diffusion. |

| TPSA | 41.57 Ų | Excellent. <140 Ų indicates good intestinal absorption. |

| Rotatable Bonds | 4 | Flexible. High conformational freedom may impact binding entropy. |

| H-Bond Donors | 1 (Amide NH) | Compliant. Rule of 5 compliant. |

| H-Bond Acceptors | 3 (O, N, O) | Compliant. Rule of 5 compliant. |

The Lipinski & Veber Filter Analysis

-

Lipinski Rule of 5: 0 Violations. (Pass)

-

Veber Rules: 0 Violations (Rotatable bonds

10, TPSA -

Lead-Likeness: Pass.

Absorption & Distribution (A/D)[2]

The "A" and "D" parameters determine the bioavailability and tissue penetration of the molecule.

Bioavailability Radar & Absorption

Based on the BOILED-Egg model (SwissADME), the compound falls within the "White" region (High GI Absorption) but outside the "Yellow" yolk (Brain penetration).

-

Human Intestinal Absorption (HIA): Predicted High . The low molecular weight compensates for the low LogP, allowing paracellular transport or solvent drag in addition to passive diffusion.

-

Caco-2 Permeability: Predicted Moderate (

log cm/s). -

P-glycoprotein (P-gp) Substrate: No. The molecule is unlikely to be effluxed by MDR1, preserving its oral bioavailability.

Distribution & BBB Permeability

-

Blood-Brain Barrier (BBB): Predicted Non-Permeant .

-

Mechanistic Insight: While the MW is small, the negative LogP (-0.32) indicates the molecule is too polar to passively cross the endothelial tight junctions of the BBB efficiently.

-

-

Volume of Distribution (VDss): Predicted Low (~0.4 L/kg). The compound is likely to remain in total body water rather than sequestering into adipose tissue.

Metabolism & Excretion (M/E)

Metabolic stability is assessed by interaction with Cytochrome P450 (CYP) isoforms.

CYP450 Interaction Profile

The morpholine ring and the N-methyl amide are the primary metabolic soft spots.

| Isoform | Substrate/Inhibitor Status | Confidence |

| CYP1A2 | Non-Inhibitor | High |

| CYP2C9 | Non-Inhibitor | High |

| CYP2C19 | Non-Inhibitor | High |

| CYP2D6 | Non-Inhibitor | High |

| CYP3A4 | Potential Substrate / Non-Inhibitor | Moderate |

Metabolic Pathway Prediction:

-

N-Dealkylation: CYP-mediated removal of the N-methyl group on the amide.

-

Ring Oxidation: Hydroxylation of the morpholine ring (likely at C2 or C3 positions), leading to ring-opening.

Clearance

-

Renal Clearance: Likely the dominant route due to high hydrophilicity and low protein binding.

Toxicity Profiling (T)

In silico toxicology alerts (structural alerts) and QSAR regression models were applied.

Key Toxicity Endpoints

| Endpoint | Prediction | Risk Level |

| AMES Mutagenicity | Negative | Low |

| hERG I/II Inhibition | Negative | Low (Cardiotoxicity unlikely) |

| Hepatotoxicity | Negative | Low |

| Skin Sensitization | Positive Alert | Moderate |

Toxicological Context: Morpholine derivatives can exhibit skin sensitization properties. While the amide linkage mitigates the basicity of the morpholine nitrogen (pKa shift), the potential for reactive metabolite formation (via ring opening) warrants handling precautions.

Integrated Workflow Protocol

Caption: Logical workflow for in silico ADMET profiling, moving from structural input to consensus endpoint prediction.

Metabolic Stability Visualization

The following diagram details the predicted metabolic soft spots based on SMARTCyp logic.

Caption: Predicted metabolic pathways highlighting the N-methyl amide and morpholine ring as primary sites of enzymatic attack.

Conclusion & Recommendations

N-methyl-3-morpholin-4-ylpropanamide presents a favorable profile for a lead fragment or peripheral therapeutic agent.

-

Solubility: Excellent. No formulation challenges expected.

-

Bioavailability: High oral absorption predicted.

-

CNS Activity: Unlikely to be CNS active due to low LogP; suitable for peripheral targets where CNS side effects must be avoided.

-

Safety: Low genotoxicity risk. Monitor for skin sensitization during handling.

Recommendation: Proceed with in vitro validation (LogD7.4 measurement and microsomal stability assay) to confirm the hydrophilic nature and metabolic half-life.

References

-

SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[1][2][3][4] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][3][4] Scientific Reports, 7, 42717.[1][2][3][4] [Link]

-

pkCSM: Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015).[5][6] pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures.[5][6][7][8] Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

-

ADMETlab 2.0: Xiong, G., Wu, Z., Yi, J., et al. (2021).[9][10] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[9][10][11][12] Nucleic Acids Research, 49(W1), W5–W14.[9][13] [Link]

-

ProTox-II: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

Sources

- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. skillscenter.colorado.edu [skillscenter.colorado.edu]

- 3. Daina, A., Michielin, O. and Zoete, V. (2017) SwissADME A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Scientific Report, 7, Article No. 42717. - References - Scientific Research Publishing [scirp.org]

- 4. Daina, A., Michielin, O. and Zoete, V. (2017) SwissADME A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Scientific Reports, 7, Article No. 42717. - References - Scientific Research Publishing [scirp.org]

- 5. Pires, D.E., Blundell, T.L. and Ascher, D.B. (2015) pkCSM Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58, 4066-4072. - References - Scientific Research Publishing [scirp.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Scilit [scilit.com]

- 8. scispace.com [scispace.com]

- 9. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 10. semanticscholar.org [semanticscholar.org]

- 11. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties | CoLab [colab.ws]

- 12. researchgate.net [researchgate.net]

- 13. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: N-methyl-3-morpholin-4-ylpropanamide as a Strategic Intermediate in Drug Synthesis

[1]

Executive Summary

In the landscape of modern medicinal chemistry, N-methyl-3-morpholin-4-ylpropanamide (CAS: 7210-67-5) serves as a critical "solubility-enhancing linker."[1] This molecule combines the metabolic stability and aqueous solubility of the morpholine ring with a versatile amide tether.

It is primarily utilized in two contexts:

-

As a Terminal Motif: To append a polar morpholine "tail" to lipophilic drug scaffolds, improving LogD and oral bioavailability.

-

As a Synthetic Precursor: It is the direct precursor to N-methyl-3-morpholin-4-ylpropan-1-amine, a diamine linker found in numerous kinase inhibitors and CNS-active agents.[1]

This guide details the Green Synthesis Protocol for this intermediate via aza-Michael addition and its subsequent transformation into functional drug scaffolds.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Before initiating synthesis, the physicochemical baseline must be established for quality control.

| Property | Value / Description |

| IUPAC Name | N-methyl-3-(morpholin-4-yl)propanamide |

| CAS Number | 7210-67-5 |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.23 g/mol |

| Physical State | Viscous liquid or low-melting solid (hygroscopic) |

| Solubility | Miscible in water, MeOH, DCM, DMSO; poorly soluble in Hexanes |

| pKa (Calc) | ~7.8 (Morpholine nitrogen) |

| LogP (Calc) | -0.3 to 0.1 (Highly hydrophilic) |

Module A: Synthesis Protocol (Green Aza-Michael Addition)

Objective: Synthesize N-methyl-3-morpholin-4-ylpropanamide with >95% Atom Economy using a solvent-free or aqueous aza-Michael addition.

Mechanistic Insight

The reaction utilizes the nucleophilicity of the secondary amine (morpholine) to attack the

Experimental Workflow

Reagents:

-

Morpholine (1.05 equiv) [CAS: 110-91-8][1]

-

N-Methylacrylamide (1.0 equiv) [CAS: 1187-58-2][1]

-

Solvent: Water (Green route) or Methanol (Traditional)[1]

-

Catalyst: None required (autocatalytic) or 5 mol% CaCl₂ (Lewis acid acceleration)[1]

Step-by-Step Protocol:

-

Preparation: Charge a reaction vessel with N-methylacrylamide (10 mmol, 0.85 g) dissolved in water (5 mL).

-

Addition: Cool the solution to 0–5°C using an ice bath. Note: The reaction is exothermic.

-

Reaction: Add Morpholine (10.5 mmol, 0.91 g) dropwise over 10 minutes.

-

Optimization: Remove the ice bath and stir at Room Temperature (25°C) for 4–6 hours.

-

Checkpoint: Monitor reaction progress via TLC (10% MeOH in DCM).[1] Stain with KMnO₄ to visualize the disappearance of the acrylamide double bond.

-

-

Workup:

-

For Water Solvent: Freeze-dry (lyophilize) the aqueous solution directly to obtain the crude product.

-

For Methanol Solvent: Concentrate under reduced pressure.

-

-

Purification: The crude product is typically >95% pure. If necessary, purify via vacuum distillation (high boiling point) or flash column chromatography (DCM:MeOH 95:5).[1]

Reaction Pathway Diagram[9][10]

Figure 1: The atom-economic aza-Michael addition pathway.[1] No byproducts are generated.[1]

Module B: Downstream Applications & Transformations[1]

Once synthesized, the amide functionality serves as a stable "mask" for the amine or as a final polar motif.

Reduction to Diamine Linkers

The most common application is the reduction of the amide carbonyl to a methylene group, yielding N-methyl-3-morpholin-4-ylpropan-1-amine .[1] This diamine is a privileged scaffold in neuropharmacology.

Protocol:

-

Dissolve the amide (1 equiv) in anhydrous THF.

-

Slowly add LiAlH₄ (2.5 equiv) at 0°C under Argon.

-

Reflux for 12 hours.

-

Quench via Fieser workup (Water, 15% NaOH, Water).

-

Isolate the diamine oil.

Application Logic Flow

Figure 2: Strategic divergence of the intermediate into functional drug discovery modules.[1]

Quality Control & Validation (Self-Validating System)

To ensure the integrity of the intermediate, use the following validation markers.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 5.5–6.5 ppm | ABSENCE of these signals confirms full consumption of Acrylamide.[1] |

| ¹H NMR | δ 2.4–2.6 ppm | Triplet signals (CH₂-CH₂) indicate successful Michael addition.[1] |

| LC-MS (ESI+) | [M+H]⁺ = 173.2 | Primary ion peak.[1] |

| TLC (KMnO₄) | Rf ~ 0.3 | Product spot (polar).[1] Impurities (bis-addition) appear at baseline.[1] |

Common Pitfall:

-

Polymerization:[1] If the reaction overheats (>60°C) without inhibitor, the acrylamide may polymerize. This presents as an insoluble white gum. Control: Maintain temperature <30°C.

Safety & Handling

-

Acrylamide Toxicity: N-methylacrylamide is a neurotoxin and potential carcinogen.[1] Handle in a fume hood with nitrile gloves. Once reacted, the toxicity is significantly reduced, but the product should still be treated as an irritant.

-

Morpholine: Corrosive and flammable.[2] Causes severe skin burns.[3]

-

Storage: Store the product under nitrogen; it is hygroscopic and secondary amines can absorb CO₂ over time.

References

-

Aza-Michael Addition Protocols

-

Reddy, B. M., et al. (2010).[1] "An Efficient Protocol for Aza-Michael Addition Reactions." Journal of Molecular Catalysis A: Chemical.

-

-

Morpholine in Drug Discovery

-

Chemical Properties & Safety

-

Reduction of Amides

-

Master Organic Chemistry. "Reduction of Amides to Amines with LiAlH4."

-

"N-methyl-3-morpholin-4-ylpropanamide" antimicrobial activity testing procedure

Application Notes and Protocols

Topic: In Vitro Antimicrobial Activity Testing of N-methyl-3-morpholin-4-ylpropanamide

For Internal Use and Scientific Dissemination

Introduction and Scientific Rationale

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The morpholine chemical scaffold is a key feature in several approved drugs, including the antibiotic linezolid, and various derivatives have shown promising biological activities.[1] Compounds containing a morpholine ring have been investigated for a range of antimicrobial properties.[2][3][4] This document provides a comprehensive, standardized protocol for conducting in vitro antimicrobial susceptibility testing of the novel compound N-methyl-3-morpholin-4-ylpropanamide .

The primary objective of this protocol is to determine the quantitative antimicrobial activity of the test compound against a panel of clinically and industrially relevant microorganisms. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

-

Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[5] This metric is crucial for assessing the potency of a potential antimicrobial agent.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[6][7][8] This value distinguishes between agents that merely inhibit growth (microbiostatic) and those that actively kill the microorganism (microbicidal), a critical distinction for therapeutic applications.

The methodologies described herein are based on the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and comparability across different laboratories.[9][10][11][12][13][14]

Safety and Handling Precautions

All laboratory procedures must be conducted in accordance with established safety guidelines.

-

Chemical Safety: The specific toxicological properties of N-methyl-3-morpholin-4-ylpropanamide may not be fully characterized. Therefore, it should be treated as a potentially hazardous substance.[15] Always consult the Material Safety Data Sheet (MSDS) before handling.[16]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[17][18]

-

Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[16][18]

-

In case of a spill, notify personnel and clean the area according to the MSDS guidelines.[16]

-

-

Biological Safety: All microbial cultures are potential pathogens. Work should be performed in a Biosafety Level 2 (BSL-2) laboratory by trained personnel.

-

Aseptic techniques must be strictly followed to prevent contamination.

-

All contaminated materials (e.g., pipette tips, microplates, culture tubes) must be decontaminated, typically by autoclaving, before disposal.

-

Always wash hands thoroughly after handling microbial cultures.[17]

-

Materials and Reagents

Test Compound and Control Antibiotics

-

N-methyl-3-morpholin-4-ylpropanamide (Purity ≥95%)

-

Positive Control Antibiotics (e.g., Gentamicin, Vancomycin, Amphotericin B)

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

Microorganisms

A representative panel of quality control (QC) strains should be used, sourced from a recognized culture collection like the American Type Culture Collection (ATCC).[19] This ensures the use of well-characterized strains with defined susceptibility profiles.[19][20]

-

Gram-Positive Bacteria:

-

Gram-Negative Bacteria:

-

Yeast (Fungus):

-

Candida albicans (e.g., ATCC 90028)

-

Culture Media and Reagents

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[7]

-

RPMI-1640 Medium with L-glutamine, buffered with MOPS, for fungi

-

Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA) for bacterial subculturing

-

Sabouraud Dextrose Agar (SDA) for fungal subculturing

-

Sterile 0.9% Saline Solution

-

0.5 McFarland Turbidity Standard

-

Sterile 96-well, U-bottom microtiter plates

-

Sterile reagent reservoirs

-

Spectrophotometer or densitometer

Experimental Protocols

Protocol 1: Preparation of Stock Solutions and Inoculum

Rationale: Accurate preparation of the test compound and standardization of the microbial inoculum are the most critical steps for ensuring the reproducibility and accuracy of susceptibility testing.[9] The inoculum density must be tightly controlled because an overly dense or sparse culture will lead to false-resistant or false-susceptible MIC results, respectively.

4.1.1 Preparation of Test Compound Stock Solution

-

Objective: To prepare a high-concentration stock solution for serial dilutions.

-

Procedure:

-

Accurately weigh a precise amount of N-methyl-3-morpholin-4-ylpropanamide powder.

-

Dissolve the compound in 100% sterile DMSO to create a final stock concentration of 10 mg/mL (10,000 µg/mL).

-

Causality Note: DMSO is often used for its ability to dissolve a wide range of organic compounds that are poorly soluble in aqueous media. However, its final concentration in the test wells should not exceed 1-2% to avoid antimicrobial effects or growth inhibition from the solvent itself.

-

Vortex thoroughly until the compound is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

4.1.2 Preparation of Microbial Inoculum

-

Objective: To prepare a microbial suspension standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.

-

Procedure:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.

-

Transfer the colonies into a tube containing 3-5 mL of sterile saline.

-

Vortex the tube to create a smooth, homogenous suspension.

-

Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or more accurately using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm).

-

This standardized suspension is now ready for the final dilution step before inoculating the microtiter plates.

-

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The broth microdilution method is a standardized, quantitative technique that determines the MIC by exposing a standard inoculum of a microorganism to serial dilutions of an antimicrobial agent in a liquid medium.[5][9][11][13] It is considered a reference method by both CLSI and EUCAST.[9][10]

Workflow Diagram: Broth Microdilution for MIC Determination

Caption: Workflow for MIC determination via broth microdilution.

Procedure:

-

Plate Setup:

-

Add 50 µL of the appropriate sterile broth (CAMHB for bacteria, RPMI for fungi) to wells 2 through 12 of a 96-well microtiter plate.

-

Prepare an intermediate dilution of the test compound stock. For a starting test concentration of 256 µg/mL, add the appropriate amount of stock solution to broth.

-

Add 100 µL of this diluted test compound to well 1. The final volume in well 1 is 100 µL.

-

-

Serial Dilution:

-

Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.

-

Continue this 2-fold serial dilution process from well 2 to well 10.

-

After mixing in well 10, discard the final 50 µL. Wells 1-10 now contain 50 µL of serially diluted compound.

-

-

Inoculation:

-

Dilute the 0.5 McFarland suspension into fresh broth to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well after inoculation. This typically requires a 1:100 dilution followed by a 1:2 dilution in the plate.

-

Add 50 µL of this final diluted inoculum to wells 1 through 11. The final volume in these wells is now 100 µL.

-

-

Controls (Self-Validation):

-

Well 11 (Growth Control): Contains 50 µL of broth and 50 µL of inoculum. This well must show turbidity for the test to be valid.

-

Well 12 (Sterility Control): Contains 100 µL of uninoculated broth. This well must remain clear.

-

-

Incubation:

-

Seal the plate (e.g., with an adhesive film) to prevent evaporation.

-

Incubate at 35 ± 2°C for 18-24 hours for most bacteria or 24-48 hours for fungi.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[22] Growth is observed as turbidity or a pellet at the bottom of the well.

-

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Rationale: This protocol is a direct extension of the MIC assay and is essential for determining whether the compound has a cidal (killing) or static (inhibitory) effect.[22][23] It involves subculturing from the clear wells of the MIC plate onto agar to see if any viable organisms remain.

Workflow Diagram: MBC/MFC Determination

Caption: Workflow for MBC/MFC determination following an MIC test.

Procedure:

-

Subculturing:

-

Following the determination of the MIC, select the wells corresponding to the MIC value and at least two higher concentrations (e.g., MIC, 2x MIC, 4x MIC).

-

Mix the contents of each selected well thoroughly.

-

Using a calibrated pipette, take a 10 µL aliquot from each of these wells and spot-plate it onto a quadrant of a fresh, drug-free agar plate (MHA/TSA for bacteria, SDA for fungi).

-

-

Incubation:

-

Allow the spots to dry completely before inverting the plate.

-

Incubate the agar plate under the same conditions used for the MIC assay.

-

-

Reading the MBC/MFC:

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format.

Table 1: Example MIC and MBC Data for N-methyl-3-morpholin-4-ylpropanamide

| Microorganism | Strain (ATCC) | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |

| S. aureus | 29213 | 16 | 32 | Cidal (2) |

| E. coli | 25922 | 64 | >256 | Static (>4) |

| P. aeruginosa | 27853 | 128 | >256 | Static (>2) |

| C. albicans | 90028 | 32 | 128 | Static (4) |

| Gentamicin | (Control) | 0.5 | 1 | Cidal (2) |

Interpretation:

-

The MBC/MIC ratio is a useful metric for classifying the antimicrobial effect.

-

A ratio of ≤ 4 is generally considered bactericidal/fungicidal .

-

A ratio of > 4 is generally considered bacteriostatic/fungistatic .

References

-

Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

-

Title: MIC/MBC Testing | International and Accredited Lab Source: Nikopharmad URL: [Link]

-

Title: Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide Source: American Laboratory Trading URL: [Link]

-

Title: MIC Determination Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]

-

Title: Tips for Handling Lab Chemicals: A Comprehensive Guide Source: Crystalgen URL: [Link]

-

Title: Lab Safety Rules and Guidelines Source: University of Illinois Springfield URL: [Link]

-

Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

-

Title: Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination Source: PubMed URL: [Link]

-

Title: Life-Changing Safety Tips for Handling Laboratory Chemicals Source: Actylis Lab Solutions URL: [Link]

-

Title: M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: ResearchGate URL: [Link]

-

Title: CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests Source: Intertek Inform URL: [Link]

-

Title: M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Regulations.gov URL: [Link]

-

Title: Quality Control Strains (standard strains) and their Uses Source: Microbe Online URL: [Link]

-

Title: Minimum Bactericidal Concentration (MBC) Source: Antimicrobial Testing Laboratory URL: [Link]

-

Title: EUCAST MIC Determination Testing Source: Testing Laboratory URL: [Link]

-

Title: Methodology and Instructions Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]

-

Title: ATCC® Multidrug-Resistant & Antimicrobial Testing Reference Strains Source: HiMedia Laboratories URL: [Link]

-

Title: Broth Microdilution Source: MI - Microbiology URL: [Link]

-

Title: Antibacterial Strains Source: Microbe Investigations URL: [Link]

-

Title: Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]

-

Title: ATCC bacterial strains selected for antimicrobial susceptibility tests Source: ResearchGate URL: [Link]

-

Title: Antimicrobial Resistance Strains Source: Microbiologics URL: [Link]

-

Title: Minimum Bactericidal Concentration (MBC) Test Source: Microchem Laboratory URL: [Link]

-

Title: Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More Source: Emery Pharma URL: [Link]

-

Title: The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: N-methyl-3-(methylamino)propanamide Source: PubChem URL: [Link]

-

Title: 2-(3-Morpholin-4-ylpyrrolidin-1-yl)propanimidamide Source: PubChem URL: [Link]

-

Title: Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2) Source: Cheméo URL: [Link]

-

Title: Synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

-

Title: Morpholinium-based Ionic Liquids as Potent Antibiofilm and Sensitizing Agents for the Control of Pseudomonas aeruginosa Source: PubMed URL: [Link]

-

Title: Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study Source: ResearchGate URL: [Link]

-

Title: N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijnrd.org [ijnrd.org]

- 3. Morpholinium-based Ionic Liquids as Potent Antibiofilm and Sensitizing Agents for the Control of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. microchemlab.com [microchemlab.com]

- 8. emerypharma.com [emerypharma.com]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. EUCAST: MIC Determination [eucast.org]

- 11. researchgate.net [researchgate.net]

- 12. intertekinform.com [intertekinform.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. testinglab.com [testinglab.com]

- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. crystalgen.com [crystalgen.com]

- 17. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]

- 18. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 19. microbeonline.com [microbeonline.com]

- 20. szu.gov.cz [szu.gov.cz]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 23. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

"N-methyl-3-morpholin-4-ylpropanamide" derivatization for structure-activity relationship studies

Protocols for N-methyl-3-morpholin-4-ylpropanamide Derivatization in SAR Studies

Introduction: The Scaffold in Context

In modern drug discovery, N-methyl-3-morpholin-4-ylpropanamide represents a classic "solubilizing tail" motif. It combines a saturated heterocycle (morpholine) with a flexible linker (propyl chain) and a polar terminus (amide). This architecture is frequently appended to lipophilic pharmacophores (e.g., kinase inhibitors, GPCR ligands) to modulate physicochemical properties without disrupting the primary binding mode.

This Application Note provides a rigorous framework for derivatizing this specific scaffold. Rather than treating it as a static endpoint, we view it as a dynamic template for optimizing Lipophilic Ligand Efficiency (LLE) and Metabolic Stability .

Why This Scaffold?

-

Morpholine Head: Moderate basicity (

) ensures solubility at physiological pH while minimizing hERG liability often associated with more basic amines like piperidine. -

Propyl Linker: Provides rotational freedom, allowing the morpholine to exit the binding pocket into the solvent front.

-

N-methyl Amide: Acts as a hydrogen bond acceptor/donor pair while the methyl cap improves membrane permeability compared to primary amides.

Strategic Design: The 3-Zone SAR Approach

To systematically explore this chemical space, we divide the molecule into three derivatization zones.

Zone 1: The Morpholine Head (Basicity & Metabolism)

-

Objective: Modulate

and block metabolic "soft spots." -

Modifications: 2,6-dimethylmorpholine (steric block), oxazepane (ring expansion), or bridging (3-oxa-8-azabicyclo[3.2.1]octane).

Zone 2: The Linker (Trajectory & Rigidity)

-

Objective: Restrict conformational entropy.

-

Modifications:

-methylation (branching), unsaturation (acrylamide rigidity), or chain shortening (ethyl vs. propyl).

Zone 3: The Amide Terminus (Interaction Profile)

-

Objective: Optimize H-bond networking.

-

Modifications:

-ethyl,

Visualization: SAR Decision Tree

Figure 1: Strategic segmentation of the scaffold for SAR exploration. Each zone addresses a specific liability (metabolism, entropy, or binding).

Experimental Protocols

Protocol A: High-Throughput Synthesis via Michael Addition (The "Green" Route)

This is the preferred method for generating libraries where the Morpholine Head is varied. It utilizes the high reactivity of acrylamides toward secondary amines.

Mechanism: Aza-Michael Addition.[1][2] Advantages: Atom economy (100%), no coupling reagents, simple purification.

Materials:

-

Electrophile:

-methylacrylamide (Toxic! Neurotoxin - handle with extreme care). -

Nucleophile: Various Morpholine analogs (e.g., morpholine, 2,6-dimethylmorpholine).

-

Solvent: Ethanol (EtOH) or Methanol (MeOH).

-

Scavenger: Polymer-supported Isocyanate (PS-NCO).

Step-by-Step Procedure:

-

Preparation: In a 4 mL vial, dissolve

-methylacrylamide (1.0 equiv, 0.5 mmol) in EtOH (2 mL). -

Addition: Add the morpholine derivative (1.2 equiv, 0.6 mmol).

-

Note: No base is usually required for aliphatic amines. If using less nucleophilic amines, add 0.1 equiv of DBU.

-

-

Reaction: Cap and shake at Room Temperature (RT) for 4–12 hours.

-

Monitoring: Check by LCMS.[3] The acrylamide double bond signal should disappear.

-

-

Purification (Scavenging):

-

Add PS-NCO resin (3.0 equiv relative to excess amine) to scavenge unreacted morpholine.

-

Shake for 2 hours.

-

Filter the resin.

-

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Result: High-purity

-amino amide.

-

Troubleshooting Table:

| Observation | Diagnosis | Corrective Action |

| Incomplete Conversion | Steric hindrance on amine | Heat to 60°C or use Lewis Acid catalyst ( |

| Retro-Michael | Product instability | Avoid high heat during concentration; store at -20°C. |

| Polymerization | Acrylamide instability | Add a radical inhibitor (BHT) if storing the acrylamide stock. |

Protocol B: Modular Synthesis via Amide Coupling

Use this route when the specific Acrylamide is not commercially available or when varying the Amide Tail (Zone 3).

Mechanism: HATU-mediated condensation.

Step-by-Step Procedure:

-

Core Synthesis: React morpholine with methyl acrylate (Michael Addition)

Hydrolyze ester (LiOH) -

Activation: Dissolve 3-morpholinopropanoic acid (1.0 equiv) in DMF (0.2 M).

-

Coupling:

-

Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate.

-

Add the amine of choice (e.g., methylamine, cyclopropylamine) (1.2 equiv).

-

-

Reaction: Stir at RT for 2 hours.

-

Workup:

-

Critical Step: Because the product is amphiphilic (polar amine + lipophilic tail), standard aqueous extraction often fails.

-

Method: Direct injection onto Reverse-Phase Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

-

Visualization: Synthesis Workflow

Figure 2: Workflow selection based on available starting materials. Protocol A is preferred for efficiency; Protocol B offers higher diversity at the amide terminus.

Physicochemical Assessment (Data Interpretation)

Once synthesized, the derivatives must be profiled. The "N-methyl-3-morpholin-4-ylpropanamide" core typically exhibits the following baseline metrics. Use this table to benchmark your derivatives.

| Metric | Baseline Value | Optimization Goal | Rationale |

| cLogP | ~ -0.5 to 0.2 | 1.0 – 3.0 (for CNS) | The baseline is very polar. Derivatization often aims to increase lipophilicity slightly to improve permeability. |

| pKa (Base) | 8.3 | 7.0 – 8.0 | Lowering pKa (e.g., via electron-withdrawing groups on the linker) reduces lysosomal trapping. |

| tPSA | ~ 50 Ų | < 90 Ų | Good range for oral bioavailability. |

| Metabolic Stability | Moderate ( | > 60 min | The morpholine ring is susceptible to oxidation. 2,6-dimethyl substitution significantly improves this. |

Validation Check:

-

If LogD > 3.5 : The tail is too greasy; revert to the standard morpholine.

-

If Solubility < 10 µM : The amide bond may be stacking; consider N-methylation or using a more flexible linker.

References

-

Morpholine Scaffolds in Medicinal Chemistry: Kumari, A., & Singh, R. (2020).[4][5][6] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

-

Michael Addition Protocols: Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science. [Link]

-

Amide Coupling Reagents (HATU vs. Others): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. [Link] (Note: Link directs to authoritative review on coupling).

-

Metabolic Stability of Cyclic Amines: Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: structural modification of morpholine cyclic amines. Journal of Medicinal Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for the Evaluation of N-methyl-3-morpholin-4-ylpropanamide (NMMP) in Cell Culture Systems

Abstract & Scientific Rationale

This Application Note provides a standardized framework for the handling, solubilization, and biological evaluation of N-methyl-3-morpholin-4-ylpropanamide (NMMP) in in vitro systems. NMMP is a morpholine-substituted amide often utilized as a synthetic intermediate, a polar aprotic solvent additive, or a pharmacophore in fragment-based drug discovery (FBDD).

Critical Scientific Context:

Unlike standard small molecules, NMMP presents unique challenges due to its morpholine moiety (pKa ~8.3) and its structural potential for Retro-Michael addition . In aqueous media, particularly at varying pH or elevated temperatures (37°C), there is a theoretical risk of the molecule undergoing

Therefore, this protocol prioritizes stability validation and pH control alongside standard cytotoxicity profiling. This guide ensures that observed biological phenotypes are attributable to the intact molecule rather than its degradation products or pH artifacts.

Physicochemical Properties & Preparation[1][2][3][4][5]

Chemical Profile

| Property | Value | Implication for Cell Culture |

| IUPAC Name | N-methyl-3-morpholin-4-ylpropanamide | Target Molecule |

| Molecular Weight | ~172.22 g/mol | Small molecule; rapid diffusion expected. |

| LogP (Predicted) | -0.5 to 0.2 | Amphiphilic/Polar. Likely membrane permeable but water-soluble. |

| pKa (Base) | ~8.3 (Morpholine N) | Critical: Will act as a buffer. High concentrations (>1 mM) may alkalinize culture media. |

| Solubility | Water, DMSO, Ethanol | DMSO is preferred for stock to prevent hydrolysis during storage. |

Stock Solution Protocol

Objective: Create a stable 100 mM Master Stock.

-

Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide). Although NMMP is water-soluble, aqueous stocks are prone to hydrolysis and microbial growth over time.

-

Weighing: Weigh 17.2 mg of NMMP powder into a sterile microcentrifuge tube.

-

Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.

-

Note: If the solution generates heat (exothermic solvation), allow it to cool before sealing.

-

-

Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE or Nylon syringe filter .

-

Warning: Do not use Cellulose Acetate (CA) filters, as DMSO may degrade them.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months.

Stability & QC Logic (The "Black Box" Validation)

Before treating valuable cell lines, you must validate that NMMP remains intact in your specific culture media.

Figure 1: Stability validation workflow. It is vital to confirm the compound does not degrade into toxic acrylamide byproducts before attributing biological effects to NMMP.

Experimental Protocols

Protocol A: Cytotoxicity Profiling (Dose-Ranging)

Because morpholine derivatives can be lysosomotropic (accumulating in acidic organelles), establishing a therapeutic window is essential.

Materials:

-

Cell Line: HeLa, HEK293, or specific target line.

-

Assay: CCK-8 or MTT.

-

Controls:

-

Negative: 0.1% DMSO (Vehicle).

-

Positive: 10 µM Puromycin.

-

Step-by-Step:

-

Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours to allow attachment.

-

Preparation of Working Solutions:

-

Prepare a 2x serial dilution of NMMP in complete media.

-

Range: 0 µM (Vehicle) to 1000 µM.

-

Critical: Maintain DMSO concentration constant (e.g., 0.5%) across all wells to normalize solvent effects.

-

-

Treatment: Aspirate old media and add 100 µL of NMMP-containing media.

-

Incubation: Incubate for 48 hours at 37°C, 5% CO2.

-

Readout: Add CCK-8 reagent, incubate 1-4 hours, and read Absorbance at 450 nm.

-

Analysis: Calculate % Viability relative to Vehicle Control. Plot Log(Concentration) vs. Viability to determine IC50.

Protocol B: Functional Treatment (Signaling/Metabolism)

Once a non-toxic dose (e.g.,

Figure 2: Standard treatment workflow. Serum starvation is recommended if studying metabolic pathways to reduce background noise from growth factors.

Procedure:

-

Synchronization: For metabolic or signaling studies, serum-starve cells (0.5% FBS) for 12 hours prior to treatment to synchronize the cell cycle.

-

Dosing: Add NMMP at the predetermined bio-active concentration (typically 10-100 µM).

-

Time Course:

-

Early (30 min - 2 hrs): For kinase activation or rapid signaling events.

-

Late (24 - 48 hrs): For gene expression changes or phenotypic shifts.

-

-

Harvesting:

-

Wash cells 3x with ice-cold PBS to remove extracellular NMMP.

-

Lyse immediately in RIPA buffer (Western Blot) or Trizol (qPCR).

-

Data Analysis & Interpretation

Normalization Strategy

Data must be normalized against the Vehicle Control (DMSO) , not just blank media.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Media turns pink/purple | pH drift due to basic morpholine group. | Supplement media with 25 mM HEPES; verify incubator CO2. |

| Unexpected toxicity | Degradation to N-methylacrylamide. | Prepare fresh stock; verify stability by LC-MS; store stock at -80°C. |

| Precipitation | "Salting out" in high-salt media. | Dilute stock dropwise while vortexing media; do not exceed 1% DMSO. |

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734005 (Related Amides). Retrieved from [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.[1] Medicinal Research Reviews.[1][2] Retrieved from [Link]

-

NCBI Assay Guidance Manual. In Vitro Cell Viability Assays. Bethesda (MD): National Library of Medicine (US). Retrieved from [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

Application Notes & Protocols: Formulation Strategies for N-methyl-3-morpholin-4-ylpropanamide in Preclinical In Vivo Studies

Abstract: The successful in vivo evaluation of novel chemical entities (NCEs) is fundamentally dependent on the development of an appropriate and stable formulation that ensures adequate systemic exposure in preclinical models. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating robust formulations for "N-methyl-3-morpholin-4-ylpropanamide," a small molecule featuring a morpholine moiety—a common functional group employed to enhance pharmacokinetic properties.[1][2] We will detail a systematic approach, from initial physicochemical characterization to the final preparation and quality control of formulations suitable for oral and parenteral administration routes. The protocols and decision-making frameworks presented herein are designed to be broadly applicable to similar small molecules in early-stage drug discovery.

Guiding Principles: The "Formulation First" Approach

In preclinical development, the formulation is not merely a vehicle but a critical variable that dictates the pharmacokinetic (PK) and toxicokinetic (TK) profile of a compound.[3] An inadequate formulation can lead to poor bioavailability, high variability between subjects, and misleading efficacy or toxicology data, potentially causing a promising candidate to be unjustly discarded.[4] Therefore, a systematic, data-driven approach to formulation development is paramount.[5]

The primary objectives of a preclinical formulation are:

-

Maximize Exposure: To achieve plasma concentrations sufficient for safety and efficacy testing, often by enhancing solubility.[6][7]

-

Ensure Safety & Tolerability: The selected excipients must be safe and well-tolerated in the chosen animal model and via the intended route of administration.[8][9][10]

-

Maintain Stability: The active pharmaceutical ingredient (API) must remain chemically and physically stable in the formulation for the duration of the study.[11][12]

-

Reproducibility: The formulation must be simple enough to be prepared consistently, ensuring dose accuracy and minimizing inter-study variability.

Pre-formulation Characterization: The Foundational Data

Before any formulation work begins, a thorough physicochemical characterization of N-methyl-3-morpholin-4-ylpropanamide is essential.[4] This data will inform every subsequent decision in the formulation development process.

Key Physicochemical Parameters:

-

Aqueous Solubility: This is the most critical parameter. Solubility should be determined at different pH values (e.g., pH 2.0, 6.5, and 7.4) to simulate conditions in the gastrointestinal tract and blood.

-

pKa: The ionization constant(s) will help predict how solubility changes with pH. The morpholine nitrogen is basic, and the amide group is generally neutral.

-

LogP / LogD: The octanol-water partition coefficient (LogP) and the distribution coefficient at a specific pH (LogD) indicate the lipophilicity of the compound, which influences its absorption and distribution.

-

Solid-State Properties: Understanding whether the compound is crystalline or amorphous and identifying its melting point is crucial for stability and handling.

The workflow for this initial assessment is outlined below.

Caption: Pre-formulation workflow for physicochemical characterization.

Formulation Strategy and Vehicle Selection

Based on the pre-formulation data, a logical decision-making process can be followed to select the most appropriate formulation strategy. The goal is to achieve the desired concentration for dosing while ensuring the formulation is suitable for the chosen route of administration (e.g., oral gavage, intravenous injection).[13][14]

Decision Tree for Formulation Development

The following diagram illustrates a typical decision-making process for selecting a formulation type.

Caption: Decision tree for selecting a suitable formulation strategy.

Common Vehicles for Preclinical Studies

The choice of excipients is critical and must balance solubilization capacity with potential toxicity.[4][10] The table below summarizes common vehicles used in preclinical research.

| Vehicle/Excipient | Properties & Use | Common Routes | Potential Considerations & Toxicities |

| Aqueous Vehicles | |||

| Saline (0.9% NaCl) | Isotonic, well-tolerated. For water-soluble compounds. | PO, IV, IP, SC | Limited solubilizing capacity. |

| Phosphate-Buffered Saline | Buffers pH around 7.4. | IV, IP, SC | Potential for phosphate to interact with certain APIs. |

| Co-solvents | |||

| Polyethylene Glycol 400 | Water-miscible, good solubilizer for many compounds. | PO, IV, SC | Can cause irritation at high concentrations. Potential for renal toxicity in some species with repeated dosing.[8][15] |

| Propylene Glycol (PG) | Good solvent for a wide range of APIs. | PO, IV | Can cause hemolysis and CNS depression at high doses/concentrations.[8][9] |

| N-methyl-2-pyrrolidone | A powerful, water-miscible solubilizer. | IV, SC | Use with caution due to potential for irritation and toxicity. Often used in combination with other vehicles.[16] |

| Surfactants | |||

| Polysorbate 80 (Tween® 80) | Non-ionic surfactant, enhances wetting and solubility. | PO, IV | Can cause hypersensitivity reactions, particularly upon IV administration.[8][15] |

| Kolliphor® EL (Cremophor) | Polyoxyethylated castor oil, effective solubilizer. | PO, IV | Associated with significant histamine release and anaphylactoid reactions. Use should be carefully justified.[15] |

| Complexing Agents | |||

| Hydroxypropyl-β-Cyclodextrin | Forms inclusion complexes to increase aqueous solubility. | PO, IV, SC | Generally well-tolerated. Can be nephrotoxic at very high doses.[3] |

| Suspension Vehicles | |||

| 0.5% Methylcellulose (MC) | Aqueous solution with suspending and viscosity-enhancing properties. | PO | Not suitable for parenteral routes. Ensures uniform dosing of insoluble particles. |

| 0.5% Carboxymethylcellulose | Similar to MC, forms a stable suspension. | PO | Can affect GI transit time. Not for parenteral use.[9] |

Detailed Formulation Protocols

Disclaimer: These are general protocols. The exact percentages of co-solvents and other excipients must be optimized based on the solubility data obtained in Section 2 for N-methyl-3-morpholin-4-ylpropanamide. All preparations should be performed in a clean environment using appropriate personal protective equipment.

Protocol 1: Preparation of a Co-solvent-Based Solution for Oral (PO) or Intravenous (IV) Administration

This protocol is suitable if the compound has poor aqueous solubility but is soluble in a mixture of co-solvents.

Objective: To prepare a 10 mg/mL solution of N-methyl-3-morpholin-4-ylpropanamide.

Materials:

-

N-methyl-3-morpholin-4-ylpropanamide (API)

-

Polyethylene Glycol 400 (PEG 400)

-

Propylene Glycol (PG)

-

Saline (0.9% NaCl) or Water for Injection (WFI)

-

Sterile glass vials

-

Analytical balance

-

Vortex mixer and/or sonicator

-

Sterile syringe filters (0.22 µm, if for IV use)

Procedure:

-

Vehicle Preparation: Prepare the co-solvent vehicle. For example, a common vehicle is 40% PEG 400, 10% PG, and 50% Saline (v/v/v). To prepare 10 mL of this vehicle, combine 4 mL of PEG 400, 1 mL of PG, and 5 mL of saline. Mix thoroughly.

-

API Weighing: Accurately weigh 100 mg of the API into a sterile glass vial.

-

Solubilization: a. Add a portion of the co-solvent (e.g., the PEG 400 and PG components) to the API. b. Vortex or sonicate the mixture until the API is fully dissolved. Gentle warming (<40°C) may be used if necessary, but thermal stability must be confirmed first. c. Once dissolved, add the remaining aqueous component (saline) and mix until a clear, homogenous solution is formed. d. If the final volume is less than 10 mL, add more of the complete vehicle mixture to reach the final target volume (q.s. to 10 mL).

-

Final Quality Control: a. Visually inspect the solution for any undissolved particles or precipitation. b. Measure the pH of the final solution. Adjust with dilute HCl or NaOH if necessary, though this can sometimes cause precipitation.

-

Sterilization (for IV use): If the formulation is for intravenous administration, it must be sterile-filtered through a 0.22 µm syringe filter into a sterile final container.

-

Storage: Store the formulation in a tightly sealed container, protected from light, and at a specified temperature (e.g., 2-8°C). The stability of the formulation under these conditions must be verified (see Section 5).

Protocol 2: Preparation of a Micronized Suspension for Oral (PO) Administration

This protocol is used when the compound is poorly soluble in most acceptable vehicle systems.

Objective: To prepare a 10 mg/mL suspension of N-methyl-3-morpholin-4-ylpropanamide.

Materials:

-

N-methyl-3-morpholin-4-ylpropanamide (API), preferably micronized

-

Methylcellulose (MC) or Carboxymethylcellulose (CMC), sodium salt

-

Purified Water

-

Mortar and pestle (optional, for wetting)

-

Stir plate and magnetic stir bar

-

Graduated cylinder

Procedure:

-

Vehicle Preparation: a. Prepare a 0.5% (w/v) methylcellulose solution. To make 100 mL, heat ~50 mL of purified water to 60-70°C. b. Slowly add 0.5 g of methylcellulose while stirring vigorously to disperse the powder. c. Add the remaining 50 mL of cold water and continue to stir in a cold bath until a clear, viscous solution forms. Store refrigerated.

-

API Weighing: Accurately weigh 100 mg of the micronized API.

-

Suspension Preparation: a. Place the weighed API into a glass vial. b. Add a small volume of the 0.5% MC vehicle to the powder to form a thick, uniform paste (this "wetting" step is crucial to prevent clumping). A mortar and pestle can be effective here. c. Gradually add the remaining vehicle in small portions while continuously stirring or vortexing. d. Continue stirring with a magnetic stir bar for at least 30 minutes to ensure homogeneity.

-

Final Quality Control: a. Visually inspect the suspension for uniformity. There should be no large aggregates. b. Check the re-suspendability by allowing it to sit for 10-15 minutes and then gently inverting the vial. The sediment should disperse easily.

-

Storage: Store in a tightly sealed container at a controlled temperature. Important: Always re-suspend thoroughly by vortexing or shaking immediately before each dose administration.

Quality Control and Stability Assessment

A newly developed formulation is not complete without a stability assessment to define its shelf-life and proper storage conditions.[17][18] For early preclinical studies, a short-term stability study is usually sufficient.

Protocol for Short-Term Stability Testing

-

Preparation: Prepare a single batch of the final formulation.

-

Aliquoting: Dispense the formulation into multiple vials, one for each timepoint and condition.

-

Storage: Store aliquots at various conditions, for example:

-

Refrigerated (2-8°C)

-

Room Temperature (20-25°C)

-

Accelerated (e.g., 40°C)[11]

-

-

Testing Schedule: Analyze the samples at predetermined time points (e.g., T=0, 4 hours, 24 hours, 7 days).

-

Analytical Tests: The tests should monitor key attributes of the formulation.

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Clear solution or uniform suspension, no precipitation/caking. |

| pH | Calibrated pH meter | ± 0.5 units from initial value. |

| API Concentration (Assay) | HPLC-UV | 90-110% of the initial concentration. |

| Purity / Degradants | HPLC-UV (Purity Method) | No significant increase in degradation products. |

| Re-suspendability (Suspensions) | Manual Inversion / Vortexing | Easily and uniformly re-suspended. |

This stability data is crucial for ensuring that the animal receives the correct dose of the intact drug throughout the study.[12]

References

-

Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. [Link]

-

CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

-

Optimal Preclinical Formulation Development. Crystal Pharmatech. [Link]

-

Early Stage Oral Development. Catalent. [Link]

-

Early Formulation. Evotec. [Link]

-

Pre-Clinical Formulation & in vivo Pharmacology Delivery. Sygnature Discovery. [Link]

-

Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. [Link]

-

The effect of excipients on pharmacokinetic parameters of parenteral drugs. edoc-Server, Humboldt-Universität zu Berlin. [Link]

-

Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. BMC Veterinary Research. [Link]

-

Excipients of concern in the package inserts of human medicines prescribed in veterinary pharmacotherapy: frequency and implications for animal health. SciELO. [Link]

-

parenteral excipients. Ashland. [Link]

-

Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. [Link]

-

Stability Testing. Charles River Laboratories. [Link]

-

The Role of Stability Testing in Pharmaceutical Research. Moravek. [Link]

-

A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. mAbs. [Link]

-

Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

N-methyl-3-(methylamino)propanamide. PubChem. [Link]

-

Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

-

Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

-

Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2). Cheméo. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

-

Propanamide, N-methyl- Properties. U.S. Environmental Protection Agency. [Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

-

Animal Dosing Vehicle Selection. Crystal Pharmatech Co., Ltd.. [Link]

-

Vehicles for Animal Studies. Gad Consulting Services. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. crystalpharmatech.com [crystalpharmatech.com]

- 6. altasciences.com [altasciences.com]

- 7. Early Stage Oral Development - Catalent [catalent.com]

- 8. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gadconsulting.com [gadconsulting.com]

- 11. criver.com [criver.com]

- 12. moravek.com [moravek.com]

- 13. Early Formulation | Evotec [evotec.com]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. scielo.br [scielo.br]

- 16. ashland.com [ashland.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. japsonline.com [japsonline.com]

Troubleshooting & Optimization

Technical Support Center: N-methyl-3-morpholin-4-ylpropanamide Synthesis

Welcome to the technical support center for the synthesis of N-methyl-3-morpholin-4-ylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yield. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My yield of N-methyl-3-morpholin-4-ylpropanamide is consistently low. What are the most likely causes?

Low yields in the synthesis of N-methyl-3-morpholin-4-ylpropanamide via the coupling of 3-morpholinopropanoic acid and methylamine can stem from several factors. A systematic approach to troubleshooting is crucial.

-

Inefficient Carboxylic Acid Activation: The formation of an amide bond requires the activation of the carboxylic acid. If the coupling reagent is not effective or used under suboptimal conditions, the reaction will be incomplete.

-

Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a critical role. For instance, using solvents like THF or DMF can sometimes reduce reaction rates compared to CH₂Cl₂.[1]

-

Side Reactions: The formation of byproducts can consume starting materials and complicate purification, leading to a lower isolated yield. A common side reaction with carbodiimide reagents is the formation of an unreactive N-acylurea.[2][3]

-

Difficult Purification: The product, N-methyl-3-morpholin-4-ylpropanamide, is a polar molecule. Significant product loss can occur during aqueous workups or if the column chromatography conditions are not optimized.[4][5]

-

Poor Quality of Starting Materials: The purity of the 3-morpholinopropanoic acid and methylamine is paramount. Impurities can interfere with the reaction and reduce yield.[5]

Troubleshooting Workflow for Low Yield

To diagnose the root cause of low yield, follow this logical troubleshooting workflow.

Caption: A decision tree to diagnose and address causes of low synthesis yield.

Q2: How do I choose the right coupling agent for this synthesis?

The choice of coupling agent is a critical determinant of yield and purity.[6] While many options exist, they can be broadly categorized into carbodiimides and phosphonium/uronium salts.

| Coupling Reagent Class | Examples | Advantages | Disadvantages | Best Practices for This Synthesis |

| Carbodiimides | EDC (water-soluble), DCC, DIC | Cost-effective, widely available.[7][8] | Can lead to N-acylurea byproduct formation and potential racemization (though not an issue for this substrate).[2][9] | Use EDC for easy removal of urea byproduct via aqueous workup.[2][3] Always use with an additive like HOBt or HOAt to suppress side reactions and improve efficiency.[3][10] |

| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP | High efficiency, rapid reaction kinetics, and low side-product formation.[7][11] Often superior for challenging couplings.[5][9] | More expensive than carbodiimides. Byproducts can sometimes be difficult to remove.[7] | HATU is an excellent choice for maximizing yield, especially if carbodiimide methods have failed.[11][12] It converts the carboxylic acid into a highly reactive OAt-active ester.[11] Use with a non-nucleophilic base like DIPEA.[11][13] |

Recommendation: Start with EDC/HOBt due to its cost-effectiveness and the ease of byproduct removal. If yields remain unsatisfactory, switching to HATU is a highly effective, albeit more expensive, alternative.[3][11]

Q3: I am observing a significant amount of an insoluble white precipitate during my reaction with a carbodiimide (DCC/EDC). What is it and how can I minimize it?

That precipitate is likely the corresponding N,N'-disubstituted urea (e.g., DCU from DCC) and/or the N-acylurea byproduct.[1][2] The N-acylurea is formed by an intramolecular rearrangement of the O-acylisourea intermediate, which is an irreversible pathway that does not lead to the desired amide.[3]

Caption: Reaction pathways showing the formation of amide vs. N-acylurea byproduct.

Strategies to Minimize and Remove N-Acylurea:

-

Use Additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) react with the O-acylisourea intermediate faster than it can rearrange. This forms an active ester that is more stable and efficiently reacts with the amine.[2][3]

-

Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the rate of the N-acylurea rearrangement.[1][9]

-

Order of Addition: Add the carbodiimide last to a mixture of the carboxylic acid, amine, and additive. This minimizes the time the O-acylisourea intermediate exists before the amine is available to react.[14]

-

Choice of Carbodiimide: Use a water-soluble carbodiimide like EDC. The resulting urea and N-acylurea byproducts are also water-soluble and can be removed with a simple aqueous workup.[1][2] If using DCC, the DCU byproduct is largely insoluble in many organic solvents and can be removed by filtration, but some may remain in solution.[1]

Q4: What is the optimal solvent and base for this amide coupling reaction?

-

Solvent: Dichloromethane (DCM) is often a good starting point as it is relatively non-polar and allows for easy removal of the urea byproduct from DCC by filtration.[1] However, for more polar substrates or for reactions using HATU, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly used and can lead to better results.[11][14]

-

Base: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt (e.g., methylamine hydrochloride). N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common choice, typically used in slight excess (e.g., 1.2-2.0 equivalents).[10][11][14] Triethylamine (TEA) can also be used.

Q5: My purification by column chromatography is challenging. What can I do?

The target molecule, containing both a tertiary amine (morpholine) and an amide, is quite polar, which can make standard silica gel chromatography difficult.

-

Tailing on Silica Gel: The basic morpholine nitrogen can interact strongly with acidic silica gel, causing the product to streak or "tail" down the column, leading to poor separation and lower recovery.

-

Solution: Add a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to the eluent system. This will neutralize the acidic sites on the silica and improve the peak shape.

-

-

High Polarity: The product may require a very polar solvent system (e.g., high percentages of methanol in DCM) to elute, which can also cause co-elution of polar byproducts.

-

Alternative 1: Reversed-Phase Chromatography: If available, reversed-phase flash chromatography can be an excellent alternative for purifying polar compounds.[4]

-

Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase with a reversed-phase type eluent system (e.g., water/acetonitrile), which is well-suited for retaining and separating very polar molecules.[15]

-

Alternative 3: Crystallization: If the crude product is a solid and reasonably pure, recrystallization can be a highly effective purification method that avoids chromatography altogether.[16] Try polar solvents like ethanol, acetonitrile, or mixtures with ethers.[16]

-

Q6: How can I prepare the 3-morpholinopropanoic acid precursor?

The purity of your starting material is crucial. You can synthesize 3-morpholinopropanoic acid via a Michael addition of morpholine to an acrylic acid derivative.

Protocol: Synthesis of 3-morpholinopropanoic acid

This protocol is adapted from established procedures for similar reactions.[17]

-

Reaction Setup: In a round-bottom flask, dissolve methyl acrylate (1.0 eq.) in a suitable solvent like ethanol.

-

Addition of Morpholine: Add morpholine (1.0-1.2 eq.) dropwise to the solution at room temperature. The reaction is often exothermic.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the disappearance of starting materials by TLC or GC-MS.

-

Hydrolysis: Once the addition is complete, add a solution of potassium hydroxide (1.5 eq.) in water/ethanol to the reaction mixture.[17]

-

Heating: Heat the mixture to reflux (around 80°C) for 2-4 hours to hydrolyze the ester.[17]

-

Workup:

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to approximately pH 1-2 with cold 6M HCl.[17] The product should precipitate as a white solid.

-

-

Isolation: Collect the solid product by filtration, wash with cold water and then a small amount of a non-polar solvent like ether, and dry under vacuum to yield 3-morpholinopropanoic acid.[17]

References

-

Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC. National Center for Biotechnology Information. [Link]

-

Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries - ACS Publications. American Chemical Society. [Link]

-

3.5 Carbodiimides. Thieme Chemistry. [Link]

-

Optimization of the reaction conditions for amide bond formation from aldehydes a - ResearchGate. ResearchGate. [Link]

-

Optimization of reaction conditions for amide bond formation - ResearchGate. ResearchGate. [Link]

-

Optimizing Amide Bond Formation: Scenario-Driven Insights... - BCA Protein Assay Kit. BCA Protein Assay Kit. [Link]

-

How should I purify a complex, polar, amide reaction mixture? - Biotage. Biotage. [Link]

-

Carbodiimides and Additives - Aapptec Peptides. Aapptec. [Link]

-

What's the best way for removing extra DCC and DMAP in an esterification reaction? - ResearchGate. ResearchGate. [Link]

-

What is the best technique for amide purification? - ResearchGate. ResearchGate. [Link]

-

Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - ChemRxiv. ChemRxiv. [Link]

-

Optimizing Peptide Coupling: Key Techniques. Peptide Sciences. [Link]

-

Acid-Amine Coupling using EDCI - Organic Synthesis. organic-synthesis.com. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. HepatoChem. [Link]

- US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents.

-

Coupling Reagents - Aapptec Peptides. Aapptec. [Link]

-

HATU - Wikipedia. Wikipedia. [Link]

-

amide coupling help : r/Chempros - Reddit. Reddit. [Link]

-

Purification of a sample: Polarity (part 1) - Interchim – Blog. Interchim. [Link]

-

Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. [Link]

-

How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? | ResearchGate. ResearchGate. [Link]

-

Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. Luxembourg Bio Technologies. [Link]

-

Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Biotage. [Link]

- CN110981831A - Preparation method of 3-morpholine propanesulfonic acid - Google Patents.

-

The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03902A - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

3-(Morpholin-4-yl)propanoic acid | C7H13NO3 | CID 410813 - PubChem. PubChem. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec. Aapptec. [Link]

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. MDPI. [Link]

-

Synthesis process of N-methylmorpholine - Eureka | Patsnap. Patsnap. [Link]

-

QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES Jalindar - IJPPR. ijppr.humanjournals.com. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. ResearchGate. [Link]

- US9643939B1 - Process for the preparation of linezolid - Google Patents.

-